N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a tetraazole ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the reaction between tryptamine and a benzoyl chloride derivative under specific conditions. One common method includes the use of N,N’-Dicyclohexylcarbodiimide as a coupling agent . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme Notum, which plays a role in the Wnt signaling pathway . By inhibiting Notum, the compound can upregulate Wnt signaling, which is beneficial in conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can be compared with other indole derivatives such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound also features an indole moiety and has been studied for its antiviral properties.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory effects.
The uniqueness of this compound lies in its combination of the indole and tetraazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15FN6O |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15FN6O/c19-13-5-6-16-15(9-13)12(10-21-16)7-8-20-18(26)14-3-1-2-4-17(14)25-11-22-23-24-25/h1-6,9-11,21H,7-8H2,(H,20,26) |
InChI Key |
HPXKVLPDMGKMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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